

# MBX2982: A Selective G Protein-Coupled Receptor 119 Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MBX2982  |           |
| Cat. No.:            | B8071637 | Get Quote |

### **Abstract**

**MBX2982** is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells. Its activation by **MBX2982** initiates a dual mechanism of action that promotes glucose homeostasis. Firstly, it directly stimulates glucose-dependent insulin secretion (GSIS) from pancreatic  $\beta$ -cells. Secondly, it enhances the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut. This dual action presents a promising therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a comprehensive technical overview of **MBX2982**, including its mechanism of action, pharmacological data, and detailed experimental protocols.

## **Mechanism of Action**

GPR119 is a Gs alpha subunit (Gαs)-coupled receptor.[1] Upon binding of an agonist like MBX2982, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels in pancreatic β-cells potentiates insulin secretion in a glucose-dependent manner.[1] In intestinal L-cells, elevated cAMP triggers the secretion of GLP-1 and GIP.[2] These incretin hormones, in turn, further enhance glucose-stimulated insulin secretion from the pancreas.[3] Recent structural studies have provided cryo-electron microscopy images of the human GPR119-Gs signaling complex bound to MBX2982, offering detailed insights into its activation mechanism.



## Signaling Pathway of MBX2982 at the GPR119 Receptor



Click to download full resolution via product page

GPR119 signaling cascade upon activation by MBX2982.

## **Quantitative Pharmacological Data**

The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of **MBX2982**.

**Table 1: In Vitro Activity of MBX2982** 

| Parameter              | Cell Line                              | Assay Type                | Value           | Reference |
|------------------------|----------------------------------------|---------------------------|-----------------|-----------|
| pEC <sub>50</sub>      | Not Specified                          | GPR119 cAMP<br>assay      | 8.33            | [4]       |
| EC50                   | CHO cells                              | cAMP Production<br>(HTRF) | 5 μM (0.005 mM) | [2]       |
| IC50<br>(Cytotoxicity) | CHO-K1, HFL1,<br>L929, NIH3T3,<br>Vero | Cytotoxicity<br>Assay     | > 100 μM        | [2]       |

**Table 2: Preclinical In Vivo Data for MBX2982** 



| Animal Model  | Dosing                                    | Duration | Key Findings                                                                                                                                                  | Reference |
|---------------|-------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| KM Mice       | 3, 10, 30 mg/kg<br>(single dose,<br>oral) | Acute    | Dose-dependent reduction in blood glucose at all tested time points.                                                                                          | [1]       |
| KK-Ay Mice    | 10, 30 mg/kg<br>(daily, oral)             | 4 weeks  | Significant reduction in fasting blood glucose and triglycerides. Remarkable increase in serum insulin. Significant reduction in AUC for glucose at 30 mg/kg. | [1]       |
| Rats          | Not Specified                             | Acute    | Enhanced insulin secretion during hyperglycemic clamps.                                                                                                       | [5]       |
| Mice and Rats | Not Specified                             | Acute    | Lowered glucose excursion and increased plasma GLP-1 and GIP during an Oral Glucose Tolerance Test (OGTT).                                                    | [5]       |

## **Table 3: Clinical Trial Data for MBX2982**

| Phase | Population | Dosing | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |



Pharmacokinetics consistent with once-daily dosing. Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. |[3][6] | | Phase 1b | Males with Impaired Fasting Glucose | 100 or 300 mg (daily) | 4 days | Significant reductions in glucose excursion (26-37%) and glucagon (17% at 300 mg) in a Mixed Meal Tolerance Test (MMTT). |[6] | | Phase 2 | Type 2 Diabetes | 10 mg and 75 mg (daily) | 28 days | Significant decrease in 24-hour weighted mean glucose. |[5] | | Phase 2a | Type 1 Diabetes | 600 mg (daily) | 14 days | No significant improvement in glucagon counter-regulation during hypoglycemia. 17% higher GLP-1 response during an MMTT, confirming target engagement. |[7] |

Table 4: Pharmacokinetic Profile of MBX2982 in Rats

| Formulation                                  | Dose    | Route | Oral<br>Bioavailability<br>(%) | Reference |
|----------------------------------------------|---------|-------|--------------------------------|-----------|
| Suspension<br>(0.4% CMC)                     | 4 mg/kg | Oral  | 35.2                           | [1]       |
| Solution (DMSO-<br>Cremopor EL-<br>NS=1:1:8) | 4 mg/kg | Oral  | 98.2                           | [1]       |

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize **MBX2982**.

## In Vitro cAMP Accumulation Assay

This protocol measures the ability of **MBX2982** to stimulate cAMP production in cells expressing the human GPR119 receptor.

#### Materials:

- HEK293 cells stably expressing human GPR119 (HEK-GPR119).
- Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).



- Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- MBX2982 and a reference GPR119 agonist.
- cAMP detection kit (e.g., HTRF cAMP assay kit or GloSensor™ cAMP Reagent).
- 384-well white, opaque microplates.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

#### Procedure:

- Cell Seeding: Seed HEK-GPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Compound Preparation: Prepare serial dilutions of MBX2982 and the reference agonist in assay buffer.
- Cell Stimulation: Remove the culture medium from the wells and replace it with assay buffer containing the phosphodiesterase inhibitor. Add the diluted compounds to the respective wells. Incubate for the time specified by the cAMP detection kit manufacturer (typically 30-60 minutes) at room temperature.
- Detection: Add the cAMP detection reagents according to the manufacturer's protocol. For HTRF assays, this typically involves adding a cAMP-d2 conjugate and an anti-cAMPcryptate conjugate. For bioluminescent assays like GloSensor™, the luminescence is read directly.
- Data Analysis: Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor™) using a plate reader. Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.

## **Experimental Workflow: cAMP Accumulation Assay**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. MBX-2982 (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MBX2982: A Selective G Protein-Coupled Receptor 119 Agonist - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8071637#mbx2982-as-a-selective-g-protein-coupled-receptor-119-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com